Cas no 871125-78-9 (4-((1-Naphthyloxy)methyl)phenylboronic Acid)

4-((1-Naphthyloxy)methyl)phenylboronic Acid structure
871125-78-9 structure
Product Name:4-((1-Naphthyloxy)methyl)phenylboronic Acid
CAS No:871125-78-9
MF:C17H15BO3
MW:278.110204935074
MDL:MFCD08276787
CID:719241
PubChem ID:24884295
Update Time:2025-07-19

4-((1-Naphthyloxy)methyl)phenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • (4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid
    • 4-((1-Naphthyloxy)methyl)phenylboronic acid
    • Boronic acid,B-[4-[(1-naphthalenyloxy)methyl]phenyl]-
    • [4-(naphthalen-1-yloxymethyl)phenyl]boronic acid
    • MFCD08276787
    • SCHEMBL257756
    • CS-0174532
    • AS-46784
    • 4-[(1-Naphthyloxy)methyl]phenylboronic acid
    • (4-((Naphthalen-1-yloxy)methyl)phenyl)boronicacid
    • A862842
    • {4-[(naphthalen-1-yloxy)methyl]phenyl}boronic acid
    • (4-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid
    • AKOS010795544
    • 4-[(1-Naphthyloxy)methyl]phenylboronic acid, >=95%
    • 871125-78-9
    • F10488
    • DTXSID10584725
    • 4-((1-NAPHTHYLOXY)METHYL)PHENYLBORONIC &
    • XH0333
    • 4-((1-Naphthyloxy)methyl)phenylboronic Acid
    • MDL: MFCD08276787
    • Inchi: 1S/C17H15BO3/c19-18(20)15-10-8-13(9-11-15)12-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19-20H,12H2
    • InChI Key: ZYQMTIWKJLAEEF-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC(B(O)O)=CC=1)C1=CC=CC2=CC=CC=C21

Computed Properties

  • Exact Mass: 278.11100
  • Monoisotopic Mass: 278.1114245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.24
  • Melting Point: 206-220 °C
  • Boiling Point: 503.8°C at 760 mmHg
  • Flash Point: 258.5°C
  • Refractive Index: 1.655
  • PSA: 49.69000
  • LogP: 2.09860

4-((1-Naphthyloxy)methyl)phenylboronic Acid Security Information

  • Hazard Statement: H413
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

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4-((1-Naphthyloxy)methyl)phenylboronic Acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:871125-78-9)4-((1-Naphthyloxy)methyl)phenylboronic Acid
Order Number:A862842
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:37
Price ($):325.0
Email:sales@amadischem.com

Additional information on 4-((1-Naphthyloxy)methyl)phenylboronic Acid

Comprehensive Overview of 4-((1-Naphthyloxy)methyl)phenylboronic Acid (CAS No. 871125-78-9)

4-((1-Naphthyloxy)methyl)phenylboronic Acid (CAS No. 871125-78-9) is a highly versatile boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound, characterized by its unique naphthyloxy and phenylboronic acid functional groups, plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and polymer chemistry. Its molecular structure enables precise catalytic transformations, making it indispensable for researchers focusing on bioconjugation, sensor development, and targeted therapeutics.

In recent years, the demand for 4-((1-Naphthyloxy)methyl)phenylboronic Acid has surged due to its applications in cancer research and glycobiology. Scientists leverage its boronate ester formation capability to design glucose-sensitive materials, addressing growing interest in diabetes management technologies. The compound's ability to bind diol-containing molecules aligns with trends in precision medicine, where molecular recognition tools are critical. Notably, its stability under physiological conditions has sparked innovations in prodrug design and enzyme-responsive systems, topics frequently searched in biomedical engineering forums.

The synthesis of 4-((1-Naphthyloxy)methyl)phenylboronic Acid involves meticulous protection-deprotection strategies for the boronic acid moiety, a process extensively documented in peer-reviewed journals. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), a key requirement for API intermediates. Environmental scientists also explore its potential in green chemistry applications, as its byproducts exhibit lower toxicity compared to traditional organometallic catalysts—a feature highlighted in sustainability-focused research.

Emerging studies investigate 4-((1-Naphthyloxy)methyl)phenylboronic Acid in photodynamic therapy (PDT) systems, capitalizing on the naphthalene group's light-absorbing properties. This aligns with booming searches for non-invasive treatment options in dermatology and oncology. Furthermore, its compatibility with click chemistry protocols enables modular nanomaterial functionalization, answering industry demands for multifunctional drug delivery platforms. Patent databases reveal increasing filings incorporating this compound in bioimaging probes and stimuli-responsive hydrogels.

From a commercial perspective, CAS No. 871125-78-9 suppliers emphasize its role in high-throughput screening libraries, particularly for kinase inhibitor development—a hot topic in personalized cancer therapy. Regulatory-compliant documentation (including COA and MSDS) ensures seamless integration into GMP manufacturing workflows. As AI-driven molecular design gains traction, this compound's structure-activity relationship data feeds machine learning models predicting novel bioactive scaffolds, bridging computational chemistry with experimental validation.

Storage recommendations for 4-((1-Naphthyloxy)methyl)phenylboronic Acid highlight inert atmosphere preservation to maintain boronic acid integrity, a detail crucial for long-term stability studies. Analytical method development papers frequently cite its chromatographic behavior as a reference for polar aromatic compounds separation. The compound's logP value (~3.2) makes it a model substrate for lipophilicity optimization tutorials, a recurring educational search query among medicinal chemistry students.

Innovative applications extend to organic electronics, where its conjugated system contributes to charge transport materials for OLED devices. Materials scientists value its thermal stability (>200°C) when designing high-performance polymers. Cross-disciplinary collaborations increasingly report its use in hybrid inorganic-organic frameworks for gas storage applications, responding to global interest in clean energy solutions. These multifaceted uses position CAS 871125-78-9 as a benchmark reagent in twenty-first-century chemical innovation.

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Amadis Chemical Company Limited
(CAS:871125-78-9)4-((1-Naphthyloxy)methyl)phenylboronic Acid
A862842
Purity:99%
Quantity:25g
Price ($):325.0
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